

Pirarubicin: A Deep Dive into its Chemical Profile and Biological Activity

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Compound of Interest

Compound Name: Pirarubicin

Cat. No.: B8004767

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of **Pirarubicin**, an anthracycline antibiotic used in cancer chemotherapy. All quantitative data is presented in structured tables for ease of reference, and key biological pathways and experimental workflows are illustrated with detailed diagrams.

Chemical Identity and Structure

Pirarubicin, a derivative of doxorubicin, is a potent antineoplastic agent. Its chemical structure is characterized by a tetracyclic aglycone, daunosamine sugar moiety, and a tetrahydropyranyl group, which distinguishes it from doxorubicin. This structural modification is believed to contribute to its altered pharmacological profile, including potentially reduced cardiotoxicity.^[1]

Identifier	Value
CAS Number	72496-41-4[2]
Molecular Formula	C ₃₂ H ₃₇ NO ₁₂ [2]
Molecular Weight	627.64 g/mol [2]
IUPAC Name	(8S,10S)-10-[[[(2R,4S,5S,6S)-4-amino-6-methyl-5-[[[(2R)-oxan-2-yl]oxy]oxan-2-yl]oxy]-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione[3]
InChI	InChI=1S/C32H37NO12/c1-14-31(45-21-8-3-4-9-42-21)17(33)10-22(43-14)44-19-12-32(40,20(35)13-34)11-16-24(19)30(39)26-25(28(16)37)27(36)15-6-5-7-18(41-2)23(15)29(26)38/h5-7,14,17,19,21-22,31,34,37,39-40H,3-4,8-13,33H2,1-2H3/t14-,17-,19-,21+,22-,31+,32-/m0/s1[3]
InChIKey	KMSKQZKKOZQFFG-YXRRJAAWSA-N[3]
SMILES	CC1--INVALID-LINK--O[C@H]2C--INVALID-LINK--O)C(=O)C5=C(C4=O)C=CC=C5OC(O)(C(=O)CO)O)N">C@HO[C@@H]6CCCCO6[3]

Physicochemical Properties

The physicochemical characteristics of **Pirarubicin** influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and delivery.

Property	Value
Melting Point	188-192 °C (decomposes)[4]
Solubility	Water: Slightly soluble/InsolubleDMSO: 7 mg/mL (11.15 mM)[5], 100 mg/mL (159.32 mM)Ethanol: InsolubleDMF: 5 mg/mL
pKa	7.35
Appearance	Red solid[2]
Optical Rotation	$[\alpha]_D^{25} +175^\circ$ (c=0.2 in CHCl ₃)

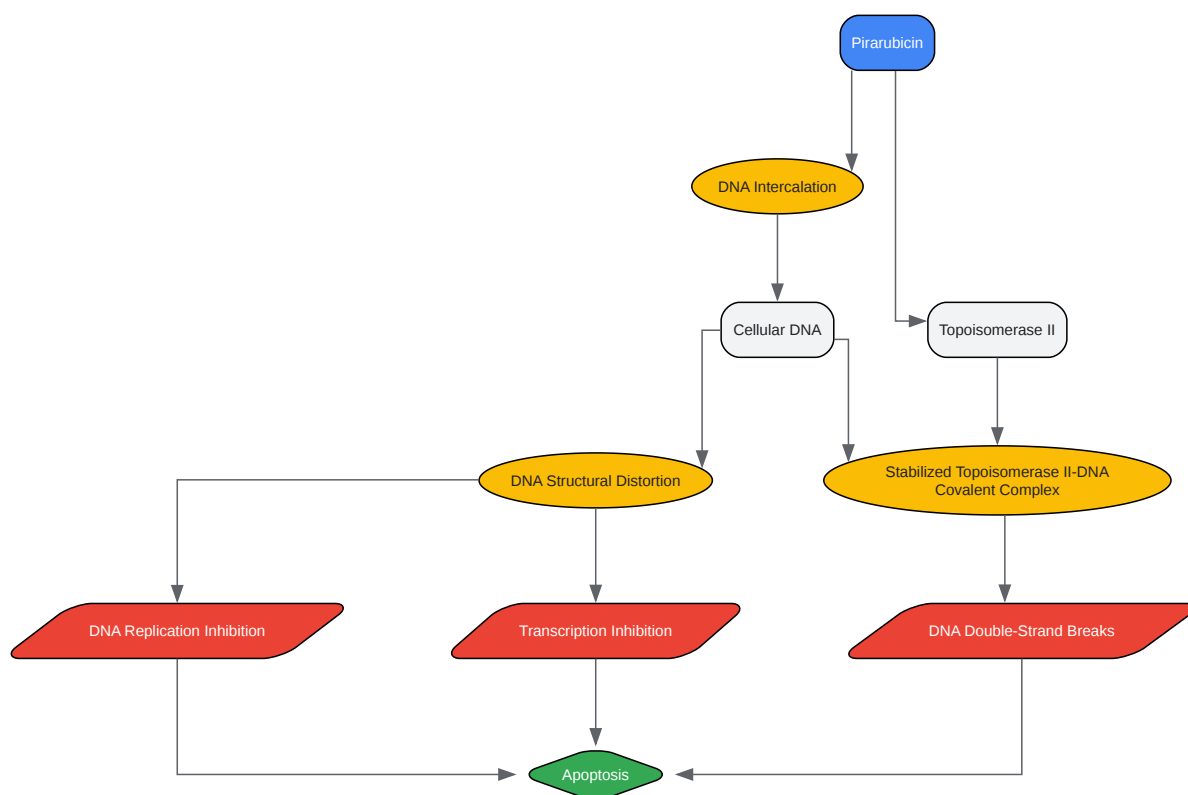
Mechanism of Action

Pirarubicin exerts its cytotoxic effects through a multi-faceted mechanism, primarily targeting cellular DNA and associated enzymes.[1][5][6] This mode of action is characteristic of anthracycline antibiotics.[7]

DNA Intercalation and Topoisomerase II Inhibition

The planar tetracyclic ring structure of **Pirarubicin** allows it to intercalate between the base pairs of the DNA double helix.[1][5][6] This physical insertion distorts the DNA structure, thereby interfering with fundamental cellular processes such as DNA replication and transcription.

Furthermore, **Pirarubicin** is a potent inhibitor of topoisomerase II.[1][5][6] This enzyme is crucial for relieving topological stress in DNA during replication and transcription by creating transient double-strand breaks. **Pirarubicin** stabilizes the covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, which, if not repaired, trigger apoptotic cell death.



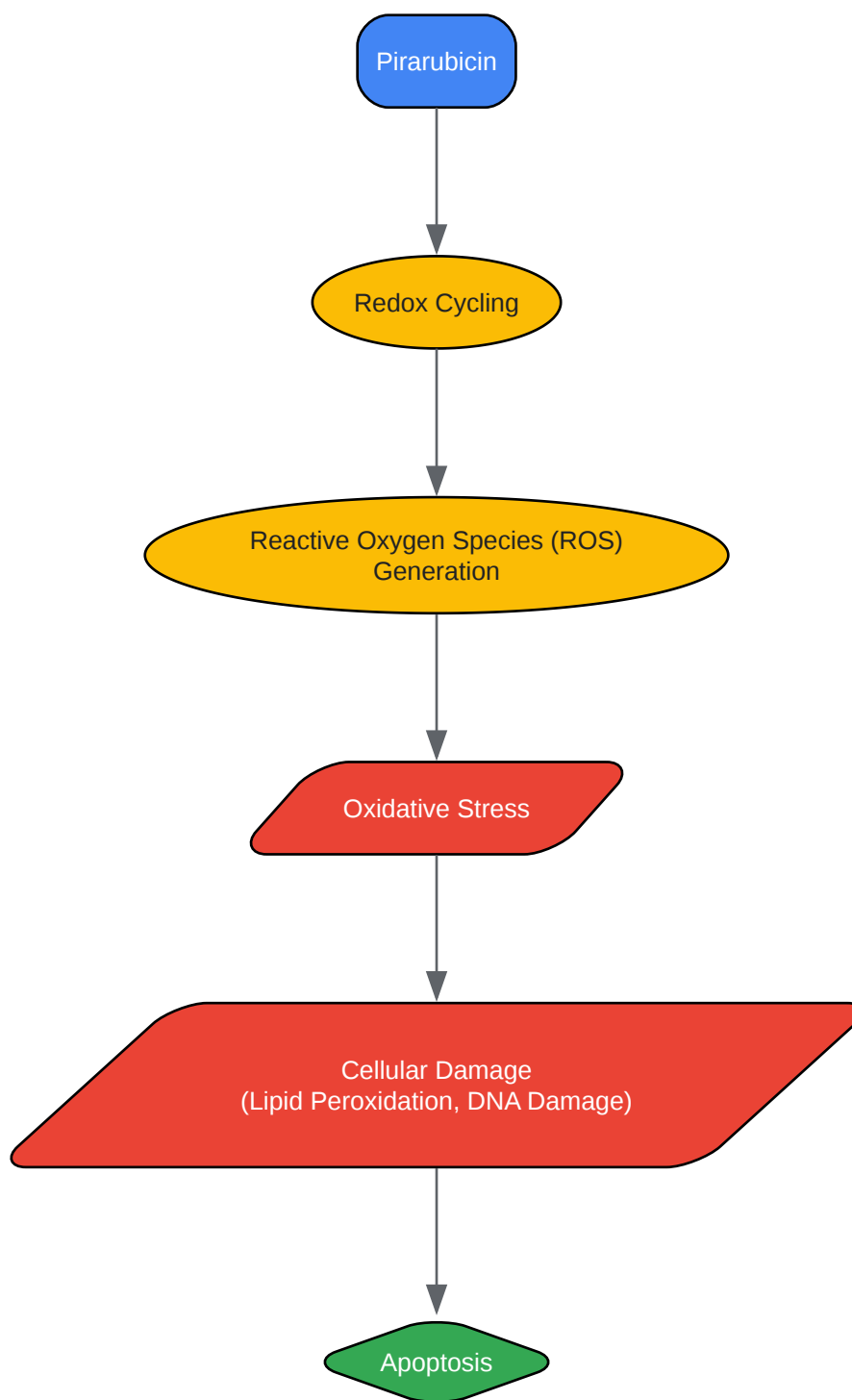
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Pirarubicin's dual mechanism of DNA intercalation and topoisomerase II inhibition.

Generation of Reactive Oxygen Species (ROS) and Induction of Apoptosis

Similar to other anthracyclines, **Pirarubicin** can undergo redox cycling to generate reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[8][9] This increase in intracellular ROS contributes to oxidative stress, leading to cellular damage, including lipid peroxidation and further DNA damage, which ultimately contributes to the induction of apoptosis.[8][9]

Studies have shown that **Pirarubicin**-induced apoptosis is associated with the activation of caspases, key mediators of programmed cell death.[10]



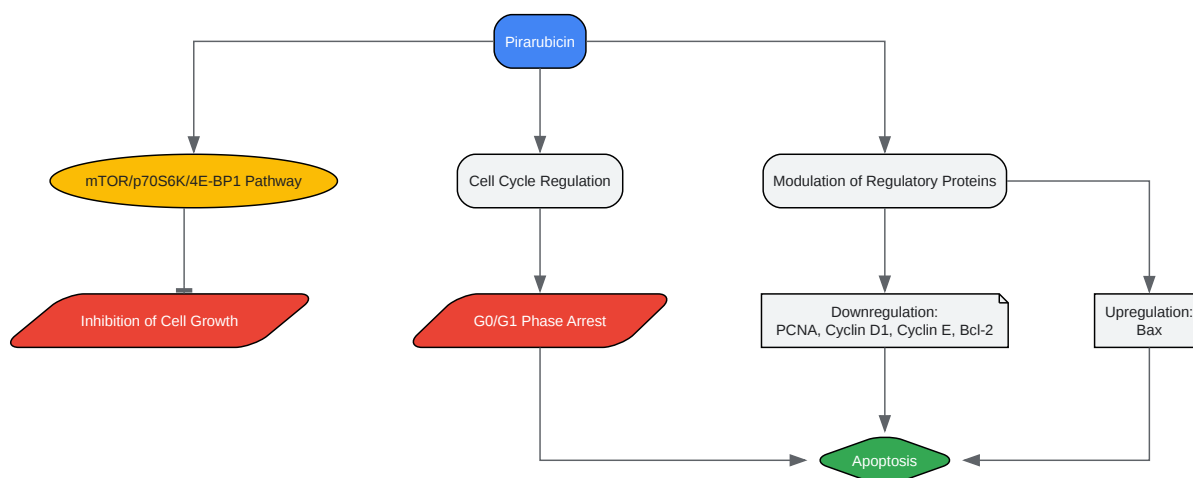
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The role of ROS generation in **Pirarubicin**-induced apoptosis.

Effects on Signaling Pathways and Cell Cycle Regulation

Pirarubicin has been demonstrated to modulate key signaling pathways involved in cell growth, proliferation, and survival. Notably, it can suppress the mTOR/p70S6K/4E-BP1 signaling pathway, which is a central regulator of cell growth and metabolism.[3][11]

Furthermore, **Pirarubicin** treatment can lead to cell cycle arrest, primarily in the G0/G1 phase. [5] This is accompanied by the downregulation of proteins that promote cell cycle progression, such as PCNA and cyclins D1 and E, and the modulation of apoptotic regulators, with an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[5]



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Pirarubicin's impact on key signaling pathways and cell cycle regulation.

Experimental Protocols

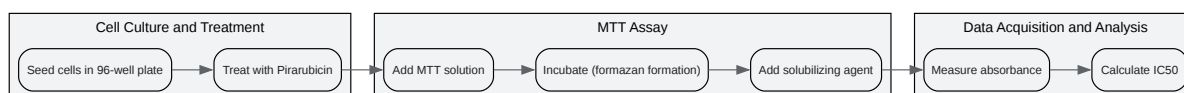
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to investigate the properties and mechanisms of **Pirarubicin**.

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)

Objective: To determine the concentration of **Pirarubicin** that inhibits cell growth by 50% (IC₅₀).

Methodology:

- **Cell Seeding:** Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- **Drug Treatment:** Treat the cells with a serial dilution of **Pirarubicin** for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Incubation:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value by plotting a dose-response curve.



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Workflow for a typical MTT cytotoxicity assay.

DNA Intercalation Assay (e.g., Ethidium Bromide Displacement Assay)

Objective: To assess the ability of **Pirarubicin** to intercalate into DNA.

Methodology:

- Preparation: Prepare a solution of double-stranded DNA (e.g., calf thymus DNA) and ethidium bromide (a fluorescent intercalator).
- Fluorescence Measurement: Measure the initial fluorescence of the DNA-ethidium bromide complex.
- Titration: Add increasing concentrations of **Pirarubicin** to the solution.
- Fluorescence Quenching: Measure the decrease in fluorescence at each concentration of **Pirarubicin** as it displaces ethidium bromide from the DNA.
- Data Analysis: Plot the fluorescence intensity against the **Pirarubicin** concentration to determine the extent of intercalation.

Topoisomerase II Inhibition Assay (e.g., DNA Relaxation Assay)

Objective: To determine the inhibitory effect of **Pirarubicin** on topoisomerase II activity.

Methodology:

- Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, purified human topoisomerase II enzyme, and ATP.
- Drug Incubation: Add varying concentrations of **Pirarubicin** to the reaction mixture and incubate.
- Enzyme Reaction: Initiate the topoisomerase II-mediated DNA relaxation reaction by incubating at 37°C.

- **Reaction Termination:** Stop the reaction by adding a stop buffer (containing SDS and proteinase K).
- **Agarose Gel Electrophoresis:** Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
- **Visualization and Analysis:** Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize under UV light. The inhibition of topoisomerase II is indicated by a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

Conclusion

Pirarubicin is a potent anthracycline antibiotic with a well-defined chemical structure and a multifaceted mechanism of action. Its ability to intercalate into DNA, inhibit topoisomerase II, generate ROS, and modulate key cellular signaling pathways underscores its efficacy as an anticancer agent. The detailed understanding of its chemical and biological properties provided in this guide serves as a valuable resource for researchers and professionals in the field of drug development, facilitating further investigation and optimization of its therapeutic potential.

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